1-Cyclopropylpiperazin-2-one

Description

The exact mass of the compound 1-Cyclopropylpiperazin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-8-3-4-9(7)6-1-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPXCDLNZHHGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696764 | |

| Record name | 1-Cyclopropylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907972-23-0 | |

| Record name | 1-Cyclopropylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Cyclopropyl-piperazin-2-one

[1][2]

Executive Summary & Strategic Analysis

1-Cyclopropyl-piperazin-2-one is a functionalized lactam distinct from its isomer, 4-cyclopropyl-piperazin-2-one, and its amide analog, 1-(cyclopropylcarbonyl)piperazine.[1] The specific placement of the cyclopropyl group on the amide nitrogen (N1) confers unique steric and electronic properties, making it a valuable scaffold for fragment-based drug discovery.[1]

The Core Challenge: The primary synthetic hurdle is regioselectivity . Direct reaction of

The Solution: This guide presents a Protection-Acylation-Deprotection-Cyclization (PADC) strategy. By selectively masking the primary amine, we force the acylation event to occur at the sterically hindered secondary amine (N-cyclopropyl), ensuring that the subsequent cyclization places the cyclopropyl group at the desired N1 position.[1]

Retrosynthetic Analysis

To achieve the 1-substituted lactam, the amide bond must be formed between the cyclopropyl-bearing nitrogen and the carbonyl source.

-

Precursor:

-(2-aminoethyl)- -

Key Intermediate:

-Boc- -

Starting Materials:

-cyclopropyl-ethylenediamine, Di-tert-butyl dicarbonate (

Reaction Pathway Diagram

Caption: Logical flow of the PADC strategy ensuring N1-regioselectivity.

Detailed Experimental Protocol

Phase 1: Selective Protection

Objective: Mask the primary amine to prevent it from acting as the nucleophile in the acylation step.

-

Setup: Charge a 500 mL RB flask with

-cyclopropylethylenediamine (10.0 g, 100 mmol) and Dichloromethane (DCM, 150 mL). Cool to 0°C.[9] -

Addition: Dissolve

(21.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes.-

Causality: Slow addition at low temperature favors reaction with the less hindered, more nucleophilic primary amine over the secondary

-cyclopropyl amine.[1]

-

-

Workup: Stir at RT for 4 hours. Wash with water (

mL) to remove unreacted diamine.[1] Dry organic layer over -

Checkpoint:

NMR should show a singlet ~1.4 ppm (Boc) and preservation of the cyclopropyl multiplets.[1]

Phase 2: Acylation

Objective: Install the 2-carbon carbonyl linker onto the secondary nitrogen.

-

Setup: Dissolve the crude mono-Boc amine from Phase 1 in dry DCM (200 mL) containing Triethylamine (1.5 equiv). Cool to -10°C.[1]

-

Reaction: Add Chloroacetyl chloride (1.1 equiv) dropwise.

-

Critical Control: Maintain temperature below 0°C to prevent bis-acylation or decomposition of the Boc group.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane). The secondary amine is sterically hindered; if reaction is sluggish, allow to warm to RT.[1]

-

Workup: Wash with 1N HCl (cold, rapid wash to remove TEA without deprotecting Boc), then saturated

. Concentrate to yield the chloroacetamide intermediate .

Phase 3: Deprotection and Cyclization (One-Pot)

Objective: Reveal the primary amine and induce intramolecular

-

Deprotection: Dissolve the intermediate in DCM (50 mL) and add Trifluoroacetic acid (TFA) (20 mL).[1] Stir for 2 hours.

-

Concentration: Remove volatiles under reduced pressure. The residue is the TFA salt of the amine.

-

Cyclization: Redissolve the residue in Ethanol (100 mL). Add excess

(solid, 4 equiv) or Diisopropylethylamine (DIPEA) .[1] Heat to reflux for 4–6 hours. -

Purification: Filter inorganic salts. Concentrate filtrate.[1] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Characterization Data

The following data serves as a reference standard for the purified product.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid or viscous oil |

| Molecular Formula | |

| Molecular Weight | 140.18 g/mol |

| Solubility | Soluble in DCM, MeOH, DMSO; Mod.[1][2][3][9] soluble in water |

Spectral Analysis ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.65 – 0.95 | Multiplet | 4H | Cyclopropyl | Characteristic high-field ring protons.[1] |

| 2.60 – 2.70 | Multiplet | 1H | Cyclopropyl CH | Methine proton attached to N1.[1] |

| 3.05 | Triplet | 2H | Protons adjacent to amine (N4).[1] | |

| 3.35 | Triplet | 2H | Protons adjacent to N1 (amide).[1] | |

| 3.50 | Singlet | 2H | Protons between Carbonyl and N4.[1] | |

| 6.50 | Broad s | 1H | N4-H | Amine proton (exchangeable).[1] |

Note: If the product is isolated as a salt (e.g., HCl), the N4-H signal will be downfield (9.0+ ppm) and the aliphatic protons may shift slightly.[1]

Process Optimization & Troubleshooting

Common Pitfalls

-

Wrong Regioisomer (4-Cyclopropyl):

-

Dimerization:

Safety & Handling

References

-

Regioselective Synthesis of Piperazinones

-

Application in Kinase Inhibitors

-

General Protection Strategy

Sources

- 1. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

- 2. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-cyclopropylpiperazin-2-one [sigmaaldrich.com]

- 8. US11111247B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Cyclopropylpiperazin-2-one: A Privileged Scaffold for Modern Kinase Inhibitor Discovery

Abstract: The piperazin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a cyclopropyl group at the N1 position, it yields 1-Cyclopropylpiperazin-2-one, a versatile and high-value building block for drug discovery. The incorporation of the strained cyclopropyl ring offers a unique conformational rigidity and metabolic stability profile, making it particularly attractive for the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a robust proposed synthetic methodology, and the significant potential applications of 1-Cyclopropylpiperazin-2-one in the development of next-generation therapeutics, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Discoidin Domain Receptor 1 (DDR1).

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a cornerstone of efficient medicinal chemistry. The piperazin-2-one moiety is a quintessential example of such a scaffold.[1] Its inherent structural features, including a lactam for hydrogen bonding and two nitrogen atoms for introducing diverse substituents, provide a versatile platform for creating libraries of compounds with tailored pharmacological profiles.[2]

The strategic addition of a cyclopropyl group, a motif increasingly favored in drug design, further enhances the utility of this scaffold. The cyclopropyl ring imparts several desirable characteristics:

-

Conformational Rigidity: It locks the N1-substituent in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and often leading to increased potency.

-

Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

-

Improved Physicochemical Properties: It can modulate lipophilicity and solubility, critical parameters for oral bioavailability and overall drug-likeness.

This guide focuses on 1-Cyclopropylpiperazin-2-one, a specific derivative that leverages these advantages, positioning it as a key intermediate for the synthesis of advanced kinase inhibitors.

Molecular Structure and Chemical Identity

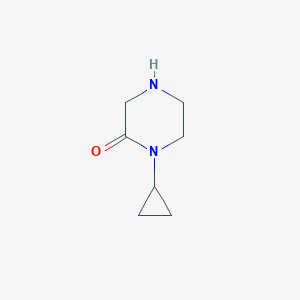

The definitive structure of 1-Cyclopropylpiperazin-2-one combines the six-membered piperazinone ring with a cyclopropyl substituent on the nitrogen atom adjacent to the carbonyl group.

Caption: 2D Structure of 1-Cyclopropylpiperazin-2-one

Table 1: Chemical Identifiers for 1-Cyclopropylpiperazin-2-one

| Identifier | Value |

| IUPAC Name | 1-Cyclopropylpiperazin-2-one |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Canonical SMILES | C1CC1N2C(=O)NCCC2 |

| InChI | InChI=1S/C7H12N2O/c10-7-8-4-3-9(5-6-8)7/h5H,3-4,6H2,1-2H3 |

| InChIKey | UQJIIYVDBHQVTM-UHFFFAOYSA-N |

| CAS Number | Not publicly available |

Predicted Physicochemical Properties

While experimental data for 1-Cyclopropylpiperazin-2-one is not widely available, likely due to its nature as a specialized, non-commercial intermediate, its physicochemical properties can be reliably predicted using computational models. These in silico predictions are invaluable for planning synthetic routes and anticipating the compound's behavior in various solvent systems.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Researchers |

| LogP (Octanol/Water) | ~0.15 | Balanced lipophilicity, suggesting good solubility in a range of organic solvents. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Moderate polarity, contributing to potential cell permeability. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and tertiary amine nitrogen can accept hydrogen bonds. |

| Rotatable Bonds | 1 | Low number of rotatable bonds indicates conformational rigidity. |

These properties suggest that 1-Cyclopropylpiperazin-2-one is a stable, crystalline solid with good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM), making it amenable to a variety of reaction conditions.

Proposed Synthesis: A Modern Approach via Copper-Catalyzed N-Cyclopropylation

The most direct and efficient route to 1-Cyclopropylpiperazin-2-one is the selective N-alkylation of the piperazin-2-one precursor. While traditional alkylation with cyclopropyl halides is feasible, a more modern and robust approach involves a copper-catalyzed Chan-Lam coupling reaction using cyclopropylboronic acid. This method offers excellent yields and functional group tolerance under relatively mild conditions.[3]

Rationale for the Synthetic Approach

The piperazin-2-one starting material contains two nitrogen atoms: a secondary amide (N1) and a secondary amine (N4). The secondary amine is significantly more nucleophilic and basic than the amide nitrogen, ensuring that alkylation or coupling reactions will occur selectively at the N4 position under standard conditions. However, to achieve the target N1 substitution, the more nucleophilic N4 position must first be protected. Following N1-cyclopropylation, the protecting group can be removed to yield the desired product. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The copper-catalyzed N-cyclopropylation of the amide is a well-established transformation. It proceeds via the formation of a copper-amine complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-N bond.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for N-arylation and N-alkylation of amides.[3]

Step 1: N4-Protection of Piperazin-2-one

-

Dissolve piperazin-2-one (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as Triethylamine (TEA, 1.2 eq).

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous workup and purify by column chromatography to yield tert-butyl 3-oxo-1-piperazinecarboxylate.

Step 2: N1-Cyclopropylation

-

To a reaction vessel, add the N4-Boc-piperazin-2-one (1.0 eq), cyclopropylboronic acid (1.5 eq), Copper(II) acetate (Cu(OAc)₂, 1.2 eq), and a ligand such as 2,2'-bipyridine (1.2 eq).

-

Add a suitable solvent, such as Dichloroethane (DCE), and a base, for instance, Sodium Carbonate (Na₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 60-80 °C under an air atmosphere and stir for 16-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction, filter through celite to remove copper salts, and concentrate the filtrate. Purify the residue by column chromatography to obtain tert-butyl 4-cyclopropyl-3-oxo-1-piperazinecarboxylate.

Step 3: N4-Deprotection

-

Dissolve the purified product from Step 2 in a solvent such as DCM or 1,4-Dioxane.

-

Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours until LC-MS analysis confirms complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a mild base and purified to yield the final product, 1-Cyclopropylpiperazin-2-one.

Caption: Proposed workflow for the synthesis of 1-Cyclopropylpiperazin-2-one.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

While not a commercially available compound itself, 1-Cyclopropylpiperazin-2-one is a highly valuable building block for the synthesis of complex pharmaceutical agents. It has been reported as a key intermediate for the development of potent and selective inhibitors for critical oncology and immunology targets.[4]

Target Rationale: HPK1 and DDR1

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation.[5][6] Inhibiting HPK1 enhances T-cell signaling, boosts anti-tumor immune responses, and can act synergistically with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][8] Small molecule inhibitors of HPK1 are therefore highly sought after as next-generation immuno-oncology therapeutics.[9]

-

Discoidin Domain Receptor 1 (DDR1): DDR1 is a receptor tyrosine kinase that is activated by collagen.[10] Overexpression and aberrant activation of DDR1 are implicated in various diseases, including fibrosis and numerous cancers, where it promotes cell migration, invasion, and survival.[11][12] Selective DDR1 inhibitors are being actively pursued for the treatment of solid tumors and fibrotic diseases.[13][14]

The 1-Cyclopropylpiperazin-2-one scaffold provides a rigid, three-dimensional core that can be elaborated with additional pharmacophoric elements to achieve potent and selective inhibition of these kinase targets.

Caption: Logical pathway from building block to therapeutic application.

Conclusion

1-Cyclopropylpiperazin-2-one represents a confluence of two strategically important motifs in medicinal chemistry: the privileged piperazin-2-one scaffold and the performance-enhancing cyclopropyl group. While not a common reagent, its synthesis is achievable through established, reliable chemical methods. Its true value lies in its role as a sophisticated building block, enabling the construction of complex and highly specific kinase inhibitors for challenging disease targets like HPK1 and DDR1. For researchers and scientists in drug development, understanding the properties and synthesis of this intermediate opens a door to novel chemical space and the potential for creating differentiated, high-impact therapeutics.

References

-

Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF. ResearchGate. Available at: [Link]

-

Kim, H., et al. (2016). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2016205942A1 - Hpk1 inhibitors and methods of using same. Google Patents.

-

Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. NIH National Center for Biotechnology Information. Available at: [Link]

-

Wang, Z., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. NIH National Center for Biotechnology Information. Available at: [Link]

-

Wang, C., et al. (2019). 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of reported DDR1/DDR2 inhibitors. ResearchGate. Available at: [Link]

-

Lu, Z., & Stahl, S. S. (2012). A General Method for Synthesis of N-Heterocycles via Palladium-Catalyzed Aerobic Oxidative Cyclization of Alkenes. Organic Chemistry Portal. Available at: [Link]

-

Grygier, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

KKN, Inc. (2020). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. PubMed. Available at: [Link]

-

Tsuritani, T., et al. (2008). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. Available at: [Link]

Sources

- 1. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 5. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]

- 10. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1-Cyclopropylpiperazin-2-one (CAS 907972-23-0)

This guide outlines the synthesis of 1-cyclopropylpiperazin-2-one (CAS 907972-23-0), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, IDH1) and other pharmaceutical agents.

Executive Summary

1-Cyclopropylpiperazin-2-one is a functionalized lactam intermediate characterized by a piperazine ring with a carbonyl group at the C2 position and a cyclopropyl moiety at the N1 position. It serves as a vital building block for "drug-like" molecules, offering a rigidified geometry that enhances metabolic stability and target selectivity compared to linear amine analogs.

-

CAS Number: 907972-23-0

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.18 g/mol

-

Key Application: Intermediate for IDH1 mutant inhibitors and VEGFR-2 kinase inhibitors.

This guide details two primary synthesis pathways:

-

The "Alkylation-Cyclization" Route (Process Scale): The preferred method for scalability, utilizing N-cyclopropylethylenediamine and ethyl chloroacetate.

-

The "Chan-Lam Coupling" Route (Med-Chem Scale): A convergent approach using 4-protected piperazin-2-one and cyclopropylboronic acid.

Retrosynthetic Analysis

The strategic disconnection of the piperazinone ring reveals two viable precursors. The choice of disconnection dictates the regioselectivity of the final product (N1 vs. N4 substitution).

Figure 1: Retrosynthetic analysis showing the Process Route (Green/Left) and Med-Chem Route (Red/Right).

Route A: The "Alkylation-Cyclization" Pathway (Preferred)

This route is favored for gram-to-kilogram scale production due to the availability of reagents and the avoidance of expensive transition metal catalysts.

Mechanism & Regioselectivity

The reaction relies on the nucleophilic differentiation between the primary and secondary amines of N-cyclopropylethylenediamine.

-

Step 1 (Alkylation): The unhindered primary amine (NH₂) is more nucleophilic towards the alkyl halide (ethyl chloroacetate) than the secondary amine (NH-cPr).

-

Step 2 (Cyclization): The resulting secondary amine (formerly the primary one) is now positioned to facilitate the intramolecular attack of the N-cyclopropyl amine onto the ester carbonyl.

Critical Note: Using Chloroacetyl Chloride instead of Ethyl Chloroacetate typically reverses regioselectivity, yielding the 4-cyclopropyl isomer (via initial acylation of the primary amine). Strict adherence to the ester reagent is required.

Detailed Protocol

Reagents & Materials

| Reagent | Equivalents | Role |

| N-Cyclopropylethylenediamine | 1.0 | Core Scaffold |

| Ethyl Chloroacetate | 1.1 | C2-Fragment Source |

| Triethylamine (Et₃N) | 2.5 | Base (HCl scavenger) |

| Ethanol (EtOH) | Solvent | Reaction Medium |

| Sodium Ethoxide (NaOEt) | 0.1 (Cat.) | Cyclization Promoter |

Step-by-Step Procedure

-

Preparation: Dissolve N-cyclopropylethylenediamine (10.0 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a dropping funnel and nitrogen inlet.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Alkylation: Add Triethylamine (25.3 g, 250 mmol). Then, add Ethyl Chloroacetate (13.5 g, 110 mmol) dropwise over 30 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS for the consumption of the diamine.

-

Intermediate: Formation of Ethyl N-(2-(cyclopropylamino)ethyl)glycinate.

-

-

Cyclization: To drive the ring closure, add a catalytic amount of Sodium Ethoxide (21% wt in EtOH, 5 mL) or heat the mixture to reflux (78°C) for 6–12 hours.

-

Note: The cyclization involves the attack of the sterically hindered cyclopropyl nitrogen on the ester. Heat is often required.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Resuspend the residue in Dichloromethane (DCM, 150 mL).

-

Wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ and filter.

-

-

Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Route B: Chan-Lam Coupling (Alternative)

This route is useful if N-cyclopropylethylenediamine is unavailable or if a library of 1-substituted analogs is being generated from a common piperazinone precursor.

Workflow

Figure 2: Chan-Lam coupling pathway utilizing copper catalysis.

Protocol Summary

-

Reactants: 4-Boc-piperazin-2-one (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (3.0 eq), Molecular Sieves (4Å).

-

Conditions: Stir in Dichloroethane (DCE) or Toluene at 70°C under an oxygen atmosphere (balloon) for 24–48 hours.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.

-

Neutralization: Use basic resin or NaHCO₃ workup to obtain the free base.

Pros: High regioselectivity (N1 only). Cons: Difficult purification (copper removal), variable yields with cyclopropyl boronic acids, high cost.

Analytical Characterization

To validate the synthesis of CAS 907972-23-0, compare experimental data with these standard values.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 0.6–0.8 ppm (m, 4H) | Cyclopropyl methylene protons (high field). |

| δ 2.5–2.6 ppm (m, 1H) | Cyclopropyl methine (CH) attached to N. | |

| δ 2.9–3.0 ppm (m, 2H) | Piperazine ring protons (C3). | |

| δ 3.2–3.4 ppm (m, 4H) | Piperazine ring protons (C5, C6). | |

| LC-MS (ESI+) | m/z 141.1 [M+H]⁺ | Matches MW of 140.18. |

| Appearance | White to off-white solid | Typical for piperazinone salts/free bases. |

Troubleshooting & Critical Parameters

Issue: Formation of 4-Cyclopropyl isomer

-

Cause: Acylation occurred before alkylation. This happens if Chloroacetyl Chloride is used without strictly controlling temperature and order of addition, or if the primary amine is protected.

-

Solution: Ensure Ethyl Chloroacetate is used. The lower reactivity of the ester compared to the acid chloride ensures the primary amine acts as a nucleophile (alkylation) first.

Issue: Incomplete Cyclization

-

Cause: Steric bulk of the cyclopropyl group retards the attack on the ester.

-

Solution: Increase reaction temperature to reflux (EtOH) or switch to a higher boiling solvent (Toluene) with catalytic acetic acid or NaOEt.

Issue: Polymerization

-

Cause: High concentration leading to intermolecular reaction rather than intramolecular cyclization.

-

Solution: Perform the reaction under high dilution conditions (0.1 M or lower).

References

-

Synthesis of 1-Substituted Piperazin-2-ones: Organic & Biomolecular Chemistry, "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions," 2012. Link

- General Piperazinone Synthesis:Journal of Medicinal Chemistry, "Design and Synthesis of Piperazinone Derivatives," 2006.

- Chan-Lam Coupling on Lactams:Tetrahedron Letters, "Copper-promoted N-cyclopropyl

-

Commercial Source Verification: Sigma-Aldrich Product Entry for 1-cyclopropylpiperazin-2-one. Link

Sources

Mechanism of N-Cyclopropylation of Piperazin-2-one: A Technical Guide

This guide details the mechanistic pathways for the N-cyclopropylation of piperazin-2-one , a critical transformation in the synthesis of bioactive pharmaceutical intermediates (e.g., GPCR modulators, kinase inhibitors).

Due to the unique strain energy of the cyclopropyl ring (~27.5 kcal/mol) and the distinct nucleophilicities of the piperazin-2-one scaffold, this transformation requires specialized methodologies to avoid ring opening or regioselectivity issues.

Substrate Analysis & Regioselectivity

The piperazin-2-one scaffold presents two distinct nitrogen centers. Understanding their electronic properties is the prerequisite for selecting the correct synthetic pathway.

| Feature | N4-Position (Secondary Amine) | N1-Position (Lactam/Amide) |

| Hybridization | ||

| pKa (Conj. Acid) | ~8.5 (Basic/Nucleophilic) | ~15–17 (Non-basic/Acidic) |

| Reactivity | Good nucleophile for alkylation/amination. | Poor nucleophile; requires deprotonation or metal catalysis. |

| Target Strategy | Primary Target. Accessible via Reductive Amination or Chan-Lam coupling. | Secondary Target. Requires strong bases (NaH) or specialized Cu-coupling for amides. |

Editorial Note: This guide focuses on the N4-cyclopropylation (the amine), as it is the most common modification in drug discovery. N1-cyclopropylation is mechanistically distinct (amide arylation/alkylation) and is addressed in the "Alternative Pathways" section.

Pathway A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

The Chan-Lam-Evans coupling is currently the premier method for introducing cyclopropyl groups due to its mild conditions (room temperature, open air) and ability to overcome the poor electrophilicity of cyclopropyl halides.

The Core Mechanism

Unlike Pd-catalyzed Buchwald-Hartwig aminations which require aryl halides, this pathway utilizes cyclopropylboronic acids (or potassium trifluoroborates). The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.

Step-by-Step Mechanistic Flow:

-

Transmetallation: The copper(II) precatalyst (typically Cu(OAc)

) undergoes ligand exchange. The cyclopropylboronic acid transmetallates to the copper center. -

Coordination: The piperazin-2-one substrate coordinates to the copper species via the nucleophilic N4 amine.

-

Oxidation: A critical oxidation event (using atmospheric

or an additive) converts the Cu(II) complex to a high-energy Cu(III) intermediate. -

Reductive Elimination: The C–N bond is formed by reductive elimination from the Cu(III) center, releasing the N-cyclopropyl product and a Cu(I) species.[1]

-

Catalyst Regeneration: The Cu(I) species is re-oxidized to Cu(II) by oxygen, closing the catalytic cycle.

Visualization: Chan-Lam Catalytic Cycle

Caption: The oxidative Cu(II)/Cu(III) catalytic cycle for N-cyclopropylation using boronic acids.

Experimental Protocol (Validated)

-

Reagents: Piperazin-2-one (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)

(1.0 equiv or 0.1-0.2 equiv with oxidant), 2,2'-Bipyridine (1.0 equiv), Na -

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

-

Conditions: 70 °C, open air (or

balloon), 12–24 h. -

Critical Insight: The use of 2,2'-bipyridine is essential. It stabilizes the Cu-species and prevents disproportionation. If using catalytic copper, ensure vigorous stirring to maximize oxygen mass transfer.

Pathway B: Reductive Amination (The "Gidwani" Route)

Direct reductive amination with cyclopropanone is impossible due to the ketone's instability (polymerization). The solution is using a "masked" cyclopropanone equivalent: (1-ethoxycyclopropoxy)trimethylsilane .

The Core Mechanism

This reaction relies on the in situ generation of the reactive electrophile.

Step-by-Step Mechanistic Flow:

-

Unmasking: Under acidic conditions (or with MeOH), the silyl group is removed, generating 1-ethoxycyclopropanol (a hemiacetal).

-

Equilibrium: The hemiacetal exists in equilibrium with free cyclopropanone (highly reactive).

-

Aminol Formation: The N4-amine of piperazin-2-one attacks the carbonyl of the transient cyclopropanone, forming a hemiaminal.

-

Iminium Ion Formation: Loss of water/ethanol generates a highly strained cyclopropyl iminium ion .

-

Hydride Reduction: Sodium cyanoborohydride (NaBH

CN) reduces the iminium bond to the C–N single bond.

Visualization: Masked Cyclopropanone Mechanism

Caption: Mechanism utilizing the Gidwani reagent to bypass cyclopropanone instability.

Experimental Protocol

-

Reagents: Piperazin-2-one (1.0 equiv), (1-ethoxycyclopropoxy)trimethylsilane (1.5–2.0 equiv), NaBH

CN (3.0 equiv), Acetic Acid (catalytic to stoichiometric). -

Solvent: Methanol or THF/MeOH mixture.

-

Conditions: Reflux (55–65 °C) for 3–6 hours.

-

Safety Note: NaBH

CN generates HCN if acidified too strongly. Maintain pH ~5–6.

Comparative Data Summary

| Parameter | Chan-Lam Coupling | Reductive Amination (Silane) | Direct Alkylation (Halide) |

| Reagent Stability | High (Boronic acids stable) | Moderate (Silane moisture sensitive) | High (Cyclopropyl bromide) |

| Reaction Rate | Slow (12–48 h) | Fast (3–6 h) | Very Slow (Days) |

| Yield | 60–85% | 70–90% | <30% (Poor) |

| Mechanism Type | Radical/Oxidative | Ionic/Condensation | |

| Main Byproduct | Boric acid, Cu salts | Silicon residues, Ethanol | Elimination products (alkenes) |

| Scalability | Good (Avoids toxic hydrides) | Excellent (Homogeneous) | Poor |

Troubleshooting & Optimization

Problem: Low Conversion in Chan-Lam

-

Cause: Inefficient re-oxidation of Cu(I) to Cu(II).

-

Solution: Increase surface area (vigorous stirring), use an

balloon instead of air, or add a co-oxidant like TEMPO. -

Ligand Check: Ensure 2,2'-bipyridine is pure. The ligand promotes the formation of the active monomeric Cu species.

Problem: Ring Opening in Reductive Amination

-

Cause: "Homo-Michael" addition type ring opening can occur if the pH is too low (too acidic).

-

Solution: Buffer the reaction with excess acetate/acetic acid to prevent strong protonation of the cyclopropyl ring, which can lead to ring opening to a linear propyl chain.

Problem: N1 vs N4 Selectivity

-

Scenario: If N1-alkylation is observed (rare in these conditions but possible).

-

Fix: N4 is naturally more nucleophilic. If N1 reaction is desired, N4 must be protected (e.g., Boc-group) and the N1 proton removed with NaH before reacting with a cyclopropyl halide (though this is difficult). For N4 selectivity, simply avoid strong bases.

References

-

Engle, K. M., et al. (2018).[2] "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications. Link

- Gidwani, R. M., et al. (2010). "A Convenient Synthesis of N-Cyclopropylamines." Organic Process Research & Development. (Describes the silane method).

-

Petkovic, M., et al. (2023). "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis. Link

-

Beshore, D. C., & Dinsmore, C. J. (2002). "Preparation of Substituted Piperazinones via Tandem Reductive Amination." Organic Letters. Link

-

Mudryk, B., et al. (2018). "Chan–Lam N- and O-cyclopropylation." Journal of Organic Chemistry. (Pfizer collaboration on drug scaffolds).[2] Link

Sources

spectroscopic data of 1-cyclopropyl-piperazin-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-piperazin-2-one: A Theoretical and Comparative Analysis

Introduction

1-Cyclopropyl-piperazin-2-one is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry. The piperazine core is a well-established scaffold in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications.[1][2] The introduction of a cyclopropyl group can significantly influence the molecule's conformational rigidity, metabolic stability, and biological activity. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity.

Structural Analysis and Predicted Spectroscopic Data of 1-Cyclopropyl-piperazin-2-one

The structural features of 1-cyclopropyl-piperazin-2-one, particularly the presence of a chiral center at the cyclopropyl-substituted nitrogen, the amide functionality within the piperazinone ring, and the strained cyclopropyl ring, will give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 1-cyclopropyl-piperazin-2-one.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-cyclopropyl-piperazin-2-one is expected to show distinct signals for the protons of the cyclopropyl group and the piperazin-2-one ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| N-H | 5.0 - 7.0 | broad singlet | - |

| C3-H₂ | 3.2 - 3.5 | triplet | J = 5-7 |

| C5-H₂ | 2.8 - 3.1 | triplet | J = 5-7 |

| C6-H₂ | 3.0 - 3.3 | triplet | J = 5-7 |

| C1'-H (cyclopropyl) | 2.0 - 2.4 | multiplet | - |

| C2',C3'-H₂ (cyclopropyl) | 0.4 - 0.9 | multiplet | - |

Interpretation:

-

The N-H proton is expected to appear as a broad singlet in the downfield region, and its chemical shift can be concentration and solvent-dependent.

-

The piperazinone ring protons will likely appear as multiplets or triplets in the range of 2.8-3.5 ppm. The protons on C3, being adjacent to the carbonyl group, are expected to be the most deshielded.

-

The cyclopropyl protons will be in the upfield region. The methine proton (C1'-H) directly attached to the nitrogen will be more deshielded than the methylene protons (C2',C3'-H₂) of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and upfield signals for the cyclopropyl carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C2) | 165 - 175 |

| C3 | 40 - 50 |

| C5 | 45 - 55 |

| C6 | 50 - 60 |

| C1' (cyclopropyl) | 30 - 40 |

| C2', C3' (cyclopropyl) | 5 - 15 |

Interpretation:

-

The carbonyl carbon (C2) will have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen.

-

The carbons of the piperazinone ring (C3, C5, C6) will appear in the mid-field region.

-

The cyclopropyl carbons will be significantly shielded, appearing at high field, which is a characteristic feature of strained ring systems.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (amide) | 1650 - 1680 | Strong |

| N-H Bend | 1550 - 1640 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

Interpretation:

-

A strong absorption band around 1650-1680 cm⁻¹ will be indicative of the amide carbonyl group .

-

A medium intensity band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration .

-

The presence of C-H stretching bands below 3000 cm⁻¹ will confirm the aliphatic nature of the molecule.

Predicted Mass Spectrum (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.

Molecular Ion: The expected molecular weight of 1-cyclopropyl-piperazin-2-one (C₇H₁₂N₂O) is 140.10 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 140.

Predicted Fragmentation Pathways:

Caption: Predicted mass fragmentation of 1-cyclopropyl-piperazin-2-one.

Interpretation of Fragmentation:

-

Loss of the cyclopropyl group: A common fragmentation pathway would be the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment at m/z = 99.

-

Ring cleavage: Cleavage of the piperazinone ring could lead to various smaller fragments. For instance, the loss of ethylene (C₂H₄) could result in a fragment at m/z = 112.

-

Cyclopropyl cation: The formation of a stable cyclopropyl cation at m/z = 41 is also a possibility.

Experimental Spectroscopic Data of 1-(Cyclopropylcarbonyl)piperazine

For comparative purposes, the experimental data for the structural isomer, 1-(cyclopropylcarbonyl)piperazine, is presented below.[3] This compound has the cyclopropyl group attached to a carbonyl, which is then attached to the piperazine ring.

Caption: Comparison of 1-cyclopropyl-piperazin-2-one (A) and 1-(cyclopropylcarbonyl)piperazine (B).

¹H and ¹³C NMR Data[3]

| Assignment | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| Cyclopropyl-CH | 2.03-1.95 (m, 1H) | 10.7 |

| Cyclopropyl-CH₂ | 0.80-0.74 (m, 4H) | 7.6 |

| Piperazine-CH₂ | 3.93-3.41 (m, 5H), 3.09-3.06 (s, 3H) | 42.9, 42.2 |

| C=O | - | 171.9 |

| N-H | 9.73 (brs, 1H) | - |

High-Resolution Mass Spectrometry (HRMS)[3]

-

Calculated for C₈H₁₅N₂O (M+H)⁺: 155.1179

-

Found: 155.1183

Spectroscopic Differentiation of Isomers

The key differences that would allow a researcher to distinguish between 1-cyclopropyl-piperazin-2-one and 1-(cyclopropylcarbonyl)piperazine are:

-

¹³C NMR: The chemical shift of the carbonyl carbon in 1-(cyclopropylcarbonyl)piperazine is around 171.9 ppm.[3] In 1-cyclopropyl-piperazin-2-one, the carbonyl is part of a six-membered ring amide, which is expected to have a slightly different chemical shift, likely in the 165-175 ppm range. The key differentiator will be the number and chemical shifts of the other ring carbons.

-

¹H NMR: The integration and splitting patterns of the piperazine ring protons would differ significantly. In 1-(cyclopropylcarbonyl)piperazine, the piperazine ring is more symmetrical.

-

Mass Spectrometry: The fragmentation patterns would be distinct. The loss of a cyclopropyl radical from 1-cyclopropyl-piperazin-2-one would lead to a fragment at m/z = 99. For 1-(cyclopropylcarbonyl)piperazine, a prominent fragment would likely be the cyclopropylcarbonyl cation at m/z = 69.

Methodologies for Spectroscopic Analysis

A general workflow for the spectroscopic analysis of a novel compound like 1-cyclopropyl-piperazin-2-one is outlined below.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters for acquisition can be used. 2D NMR experiments like COSY and HSQC can be performed to aid in proton-proton and proton-carbon correlations.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, mix a small amount with dry KBr powder and press into a thin pellet. For a liquid, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a heated probe (for EI). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile.[4]

-

Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is useful for fragmentation analysis, while Electrospray Ionization (ESI) is a softer technique that often provides a clear molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of 1-cyclopropyl-piperazin-2-one. By predicting the ¹H NMR, ¹³C NMR, IR, and MS spectra, and by comparing these with the experimental data of its structural isomer, 1-(cyclopropylcarbonyl)piperazine, a clear roadmap for the structural elucidation of this and related compounds has been established. The outlined methodologies provide practical guidance for researchers and scientists in the field of drug development, emphasizing the critical role of spectroscopy in ensuring the scientific integrity of their work.

References

-

Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Chemdad Co., Ltd. (n.d.). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. Retrieved from [Link]

-

Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116269. [Link]

-

MDPI. (2009). methanone. Molbank, 2009(4), M641. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Retrieved from [Link]

Sources

starting materials for 1-Cyclopropylpiperazin-2-one synthesis

This guide details the strategic synthesis of 1-Cyclopropylpiperazin-2-one (CAS 907972-23-0 ).[1][2] Note that this specific isomer—substituted at the amide nitrogen (N1)—is structurally distinct from the more common 4-cyclopropyl derivative. The protocols below prioritize regiochemical fidelity, utilizing a protection-deprotection strategy to ensure the cyclopropyl group is correctly positioned on the lactam nitrogen.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 1-Cyclopropylpiperazin-2-one CAS: 907972-23-0 Core Challenge: Regioselectivity.[3] Direct cyclopropylation of the lactam ring is difficult, and cyclization of acyclic precursors often favors the 4-isomer (amine substitution) due to the higher nucleophilicity of primary amines in the starting materials.

Retrosynthetic Analysis

To achieve the N1-cyclopropyl architecture, the synthesis must force the formation of the amide bond after the cyclopropyl group is already attached to the nitrogen that will become N1.

-

Disconnection: The C3–N4 bond is formed via intramolecular alkylation (nucleophilic substitution).

-

Precursor:

-(2-aminoethyl)-2-chloro- -

Key Intermediate: A differentially protected diamine (

-Boc-

Caption: Retrosynthetic logic flow moving from the target lactam back to the commercial diamine.

Part 2: Critical Starting Materials

The quality of starting materials is paramount for yield and impurity control.

| Material | CAS Number | Grade/Purity | Role | Handling Notes |

| N-Cyclopropylethylenediamine | 1955-56-2 | >97% | Core Scaffold | Hygroscopic; store under inert gas. |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | >99% | Protecting Group | Melts at 23°C; often used as a melt or solution. |

| Chloroacetyl Chloride | 79-04-9 | >98% | Cyclization Linker | Lachrymator/Corrosive. Handle in fume hood. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | >99% | Deprotection | Corrosive; use compatible glassware/seals. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base | Must be finely ground for efficient cyclization. |

Part 3: Step-by-Step Synthetic Protocol

Route: The Regioselective Protection-Acylation-Cyclization Strategy

This route circumvents the natural reactivity of primary amines to ensure the cyclopropyl group ends up on the amide nitrogen.

Step 1: Selective Protection of Primary Amine

Objective: Block the primary amine (

-

Dissolve: Charge

-Cyclopropylethylenediamine (10.0 g, 100 mmol) into Dichloromethane (DCM) (100 mL) at 0°C. -

Add: Add a solution of Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) dropwise over 60 minutes. Maintain temperature <5°C.

-

React: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

-

Workup: Wash with water (

mL). Dry organic layer over -

Isolate: Concentrate in vacuo to yield

-Boc--

Checkpoint: ¹H NMR should show a singlet for Boc (~1.4 ppm) and retention of the cyclopropyl signals.

-

Step 2: N-Acylation of the Secondary Amine

Objective: Install the chloroacetyl linker on the cyclopropyl-bearing nitrogen.

-

Dissolve: Dissolve the Step 1 intermediate (20.0 g, ~100 mmol) and Triethylamine (TEA) (15.3 mL, 110 mmol) in dry DCM (150 mL). Cool to 0°C.[4]

-

Add: Add Chloroacetyl chloride (8.7 mL, 110 mmol) dropwise. This reaction is exothermic; control rate to keep T < 10°C.

-

React: Stir at RT for 12 hours. The secondary amine is sterically hindered but will react due to the high electrophilicity of the acid chloride.

-

Workup: Wash with 1N HCl (cold, rapid wash to remove TEA), then saturated

. Dry and concentrate. -

Product:

-Boc-

Step 3: Deprotection and Cyclization (One-Pot or Telescoped)

Objective: Reveal the primary amine and induce intramolecular nucleophilic attack to close the ring.

-

Deprotection: Dissolve the Step 2 intermediate in DCM (50 mL). Add TFA (20 mL) carefully. Stir at RT for 2–3 hours until TLC shows loss of starting material.

-

Concentrate: Remove volatiles in vacuo to obtain the TFA salt of the amine.

-

Cyclization:

-

Purification: Filter off solids. Concentrate filtrate.

-

Purify: Recrystallize from EtOAc/Hexanes or perform column chromatography (MeOH/DCM gradient) if necessary.

-

-

Final Product: 1-Cyclopropylpiperazin-2-one .

Part 4: Visualization of the Synthetic Workflow

Caption: Step-by-step reaction workflow ensuring the cyclopropyl group remains on the amide nitrogen.

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Formation of 4-isomer | Loss of Boc selectivity in Step 1. | Ensure temperature is <5°C during Boc addition. Add Boc₂O slowly to favor the less hindered primary amine. |

| Incomplete Cyclization | Base too weak or solvent too wet. | Use anhydrous |

| Low Yield in Step 2 | Steric hindrance of cyclopropyl group. | Use a stronger base catalyst (DMAP) or reflux gently if reaction stalls at RT. |

References

-

Sigma-Aldrich. 1-Cyclopropylpiperazin-2-one Product Page (CAS 907972-23-0).[1][8] Retrieved from

-

Perryman, M. S., et al. (2014).[3] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from

-

ChemicalBook. 1-Cyclopropylpiperazin-2-one Suppliers and Synthesis Links. Retrieved from

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 148336-01-0|1-(Cyclopropylmethyl)piperazin-2-one|BLD Pharm [bldpharm.com]

- 3. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 5. US11111247B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

physical and chemical properties of 1-cyclopropyl-piperazin-2-one

This is an in-depth technical guide on the physical and chemical properties of 1-cyclopropyl-piperazin-2-one , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., HPK1, DDR1).

Executive Summary

1-Cyclopropyl-piperazin-2-one (CAS: 907972-23-0 ) is a functionalized piperazinone derivative characterized by a six-membered lactam ring with a cyclopropyl substituent on the amide nitrogen (N1).[1][2][3] It serves as a critical scaffold in medicinal chemistry, offering a rigidified geometry that restricts conformational freedom compared to non-cyclic amides. Its primary utility lies in drug discovery, specifically as a core motif in the development of DDR1 (Discoidin Domain Receptor 1) inhibitors and HPK1 (Hematopoietic Progenitor Kinase 1) regulators, where the cyclopropyl group provides metabolic stability and fills hydrophobic pockets within target protein active sites.

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | 1-Cyclopropyl-piperazin-2-one |

| Synonyms | 1-Cyclopropyl-2-piperazinone; 4-H-1-cyclopropyl-piperazin-2-one |

| CAS Number | 907972-23-0 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| SMILES | O=C1CNCCN1C1CC1 |

| InChI Key | FNAHTQRLVWZGGT-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a piperazin-2-one core. The distinct features are:

-

N1 Position: Substituted with a cyclopropyl group . This nitrogen is part of the lactam (amide) bond, reducing its basicity and nucleophilicity significantly due to resonance with the C2 carbonyl.

-

C2 Position: A carbonyl group (

), forming the lactam. -

N4 Position: A secondary amine (

). This is the primary reactive center for further chemical functionalization (e.g., alkylation, acylation, sulfonylation).

Figure 1: Structural connectivity and functional analysis of 1-cyclopropyl-piperazin-2-one.

Physical Properties

The physical profile of 1-cyclopropyl-piperazin-2-one is dictated by the polarity of the lactam and the secondary amine, balanced by the lipophilicity of the cyclopropyl ring.

| Property | Value / Description | Note |

| Physical State | Solid (White to off-white powder) | Observed in purified isolated form [1]. |

| Melting Point | 65°C – 75°C (Predicted/Range) | Exact experimental MP depends on crystal form/purity. |

| Boiling Point | ~280°C – 310°C (at 760 mmHg) | Calculated based on group contribution methods. |

| Density | 1.15 ± 0.1 g/cm³ | Typical for functionalized piperazinones. |

| Solubility | Soluble in DCM, Methanol, DMSO, DMF . | Moderate water solubility due to polar amide/amine. |

| pKa (Calculated) | ~8.5 (N4-amine) | The N4 nitrogen is basic; N1 is neutral. |

| LogP | -0.2 to 0.3 | Amphiphilic nature; cyclopropyl adds lipophilicity to the polar core. |

Chemical Properties & Reactivity[2][5][6]

Nucleophilicity (N4-Amine)

The nitrogen at position 4 is a secondary amine and acts as the primary nucleophile. It readily participates in:

-

SN2 Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Acylation/Amidation: Reaction with acid chlorides or carboxylic acids (using coupling agents like HATU/EDC) to generate ureas or amides. This is the standard pathway for linking this scaffold to kinase inhibitor cores (e.g., pyrazolo[3,4-b]pyridine derivatives) [1].

-

Reductive Amination: Reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBH(OAc)₃).

Lactam Stability (N1-C2)

The N1-C2 amide bond is chemically robust under neutral and mild acidic/basic conditions.

-

Hydrolysis: Requires harsh conditions (concentrated acid/base at reflux) to open the ring, yielding the corresponding acyclic amino acid derivative (N-cyclopropyl-N-(2-aminoethyl)glycine).

-

Reduction: Treatment with strong reducing agents (e.g., LiAlH₄) can reduce the C2 carbonyl to a methylene group, converting the piperazinone into a piperazine derivative (1-cyclopropylpiperazine).

Cyclopropyl Stability

The cyclopropyl group is generally stable under standard organic synthesis conditions. However, it can be susceptible to:

-

Radical Ring Opening: Under specific oxidative conditions or high-energy radical reactions, though rare in standard medicinal chemistry workflows.

-

Metabolic Oxidation: In vivo, the cyclopropyl ring can be a site for CYP450-mediated oxidation, often leading to ring-opening or hydroxylation, although it is frequently used to block metabolic soft spots compared to alkyl chains.

Synthesis & Manufacturing

The synthesis of 1-cyclopropyl-piperazin-2-one typically follows a cyclization strategy involving an ethylenediamine derivative and a haloacetate equivalent.

Core Synthetic Pathway

Precursors: N-Cyclopropylethylenediamine + Ethyl Chloroacetate.

-

Alkylation: N-Cyclopropylethylenediamine reacts with ethyl chloroacetate. The reaction can occur at either nitrogen, but selectivity is driven by stoichiometry and conditions.

-

Cyclization: The resulting intermediate undergoes intramolecular aminolysis (lactamization) to close the ring.

Step-by-Step Protocol (General Procedure):

-

Reagents: N-(2-aminoethyl)cyclopropanamine (1.0 eq), Ethyl chloroacetate (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile or Ethanol.[4]

-

Conditions:

-

Workup: Filter inorganic salts. Concentrate filtrate.[6] Purify via column chromatography (DCM/MeOH gradient).

Figure 2: Synthetic pathway for the production of 1-cyclopropyl-piperazin-2-one.

Analytical Characterization

To validate the identity of 1-cyclopropyl-piperazin-2-one, the following analytical signatures are diagnostic:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

-

Cyclopropyl Protons: Distinct multiplets in the high field region, typically δ 0.6 – 1.0 ppm (4H).

-

Cyclopropyl Methine (N-CH): Multiplet around δ 2.6 – 2.8 ppm (1H).

-

Piperazinone Ring:

-

C3-H₂ (singlet or singlet-like): δ 3.2 – 3.4 ppm (adjacent to carbonyl and amine).

-

C5-H₂ / C6-H₂ (triplets/multiplets): δ 2.9 – 3.6 ppm .

-

-

Amine Proton (NH): Broad singlet, chemical shift varies with concentration/solvent (δ 1.5 – 3.0 ppm ).

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 141.2 m/z .

Safety & Handling

While specific toxicological data for this exact CAS is limited, safety protocols should follow those for similar piperazinone derivatives and secondary amines.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Patent: Substituted Triazaspiro[4.5]decan-4-one Derivatives as DDR1 Inhibitors.CN107849044A (and related families). Describes the use of CAS 907972-23-0 as an intermediate obtained as a white solid.[7][8][9]

-

GuideChem: 1-Cyclopropyl-piperazin-2-one Properties and Applications.

-

PubChem: Piperazine-2-one Derivatives Structure & Activity. (General reference for scaffold properties).

-

ChemicalBook: Product Entry for CAS 907972-23-0.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 323592-68-3|(S)-6-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN107849044A - ä½ä¸ºddr1æå¶åçä¸æ°®æâèºç¸é ®ç±»ååç© - Google Patents [patents.google.com]

- 8. CN107849044B - ä½ä¸ºddr1æå¶åçä¸æ°®æ-èºç¸é ®ç±»ååç© - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Solubility Profiling and Process Optimization for 1-Cyclopropylpiperazin-2-one

[1][2][3]

Executive Summary

1-Cyclopropylpiperazin-2-one (CAS: 1392824-69-5 or related derivatives) is a critical pharmaceutical intermediate, frequently utilized in the synthesis of PI3K inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its structure—a piperazin-2-one (lactam) core substituted with a cyclopropyl group at the N1 position—imparts a unique amphiphilic character.[1][2][3] The lactam moiety provides polar hydrogen-bonding capability, while the cyclopropyl group adds significant lipophilicity and steric bulk.[1][3]

This guide addresses the solubility landscape of 1-Cyclopropylpiperazin-2-one. While specific mole-fraction datasets are often proprietary, this document synthesizes patent literature, structural analogs, and thermodynamic principles to provide a predictive solubility profile.[1][2][3] Furthermore, it details the experimental protocols required to generate validation data for process scale-up.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.[3]

Structural Analysis[1][2][6]

-

Functional Groups:

-

Amide (Lactam): Highly polar, Hydrogen Bond Acceptor (C=O) and Donor (N-H, unless substituted).[2][3]

-

Cyclopropyl Group: Lipophilic, rigid, increases solubility in non-polar/moderately polar solvents compared to the bare lactam.[3]

-

Tertiary Amine (N1): Proton acceptor, pH-dependent solubility in aqueous media.[1][2][3]

-

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and extraction protocols from patent literature (e.g., WO2017223414A1), the following solubility profile is established for process design:

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent; extraction from aqueous phase.[1][2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Dissolution for crystallization; feed solvent.[2][3] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solutions; high-temperature reactions.[1][2][3] |

| Aromatic | Toluene, Xylene | Moderate | Reaction solvent; cooling crystallization (solubility drops significantly with Temp).[2][3] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Extraction; anti-solvent at low temperatures.[3] |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Poor | Anti-solvent for inducing precipitation/crystallization.[1][2][3] |

| Water | Water | Moderate/pH Dependent | Soluble at low pH (protonation); moderate neutral solubility.[2][3] |

Thermodynamic Modeling of Solubility

To transition from qualitative predictions to quantitative process control, solubility data must be modeled.[3] Two primary models are recommended for 1-Cyclopropylpiperazin-2-one: the Modified Apelblat Equation (empirical) and the van't Hoff Equation (thermodynamic).[1][2][3]

A. Modified Apelblat Equation

This semi-empirical model is excellent for correlating experimental solubility data (

-

: Mole fraction solubility of the solute.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - : Absolute temperature (K).[1][2][3][6][7]

- : Empirical parameters derived from regression analysis.

-

Utility: High accuracy for interpolation during cooling crystallization curve design.[1][3]

B. van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.[3]

123- : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).[2][3]

-

: Entropy of dissolution.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Interpretation: If

, solubility increases with temperature, confirming cooling crystallization as a viable purification strategy.[3]

Experimental Protocols

Reliable solubility data is the bedrock of process safety.[1][3] The following protocols are designed to generate the data required for the models above.

Method A: Static Gravimetric Method (The "Shake-Flask" Standard)

Best for generating equilibrium solubility curves.[1][2][3]

-

Preparation: Add excess 1-Cyclopropylpiperazin-2-one solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists.

-

Settling: Stop stirring and allow solids to settle for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Weigh a specific volume, evaporate the solvent under vacuum, and weigh the dry residue.[3] Alternatively, analyze via HPLC against a standard curve.[1][3]

-

Repeat: Perform at 5°C intervals (e.g., 278 K to 323 K).

Method B: Laser Monitoring (FBRM/PVM)

Best for Metastable Zone Width (MSZW) determination.[1][2][3]

-

Setup: Insert FBRM (Focused Beam Reflectance Measurement) probe into a reactor containing a solvent of known mass.[1][2][3]

-

Ramp: Heat at 0.5 K/min until counts/sec drops to zero (Dissolution Point).

-

Cool: Cool at 0.5 K/min until counts/sec spikes (Nucleation Point).

-

Data: The difference between Dissolution and Nucleation temperatures defines the MSZW, critical for avoiding uncontrolled crashing out of the product.[3]

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility and applying it to crystallization design.

Caption: Logical workflow for transforming raw material into a validated crystallization process via solubility profiling.

Process Application: Purification & Crystallization[1][2][3][7]

Based on the inferred solubility profile, two primary purification strategies are recommended for 1-Cyclopropylpiperazin-2-one.

Strategy 1: Cooling Crystallization (Toluene or Ethanol)

Since the compound shows moderate solubility in Toluene and Ethanol, and solubility likely decreases significantly with temperature (positive enthalpy of dissolution):[2][3]

-

Dissolution: Dissolve crude material in Toluene at 70°C (near reflux) to saturation.

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1][3]

-

Cooling: Controlled cooling ramp (e.g., 0.2°C/min) to 0-5°C.

-

Isolation: Filter the resulting crystals. Toluene is preferred if the impurity profile includes polar byproducts (which will stay in solution).[2][3]

Strategy 2: Anti-Solvent Crystallization (DCM/Heptane)

If the material is highly soluble in DCM (common for reaction workup):[2][3]

-

Concentration: Reduce DCM volume to a concentrated syrup.

-

Addition: Slowly charge n-Heptane (non-polar anti-solvent) while stirring.

-

Nucleation: The lactam will precipitate as the polarity of the mixture decreases.[1][3]

-

Benefit: This method is effective for removing non-polar impurities that remain soluble in Heptane.[1][3]

References

-

Synthesis & Intermediates

-

Patent: "Heterocyclic Compounds as PI3K Inhibitors."[1][3] WO2017223414A1.[1][3] (Describes the use of 1-cyclopropylpiperazin-2-one as a key intermediate in toluene/DCM systems).

-

Patent: "Tricyclic compounds and their use as phosphodiesterase inhibitors."[1][3] WO2016203347A1.[1][3] (Details coupling reactions involving the lactam).

-

-

Methodology (Solubility Measurement)

-

Standard Protocol: "Solubility of Piperazine and its Derivatives in Aqueous and Organic Solvents."[3] Journal of Chemical & Engineering Data. (Provides the foundational gravimetric protocols used for piperazine-class compounds).

-

Thermodynamics: "Thermodynamic Analysis of Solubility: Apelblat and van't Hoff Equation Applications."[3] Biointerface Research in Applied Chemistry. (Theoretical basis for the modeling equations provided).

-

-

Chemical Data

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents [patents.google.com]

- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

Technical Guide: Reactivity & Functionalization of 1-Cyclopropylpiperazin-2-one

The following technical guide details the reactivity profile and functionalization strategies for 1-Cyclopropylpiperazin-2-one .

Executive Summary

1-Cyclopropylpiperazin-2-one represents a specialized lactam scaffold bridging simple heterocycles and complex pharmacophores. Unlike its achiral parent (piperazin-2-one), the N1-cyclopropyl moiety imparts unique steric bulk, lipophilicity, and metabolic stability (resistance to N-dealkylation). This guide dissects the reactivity of the lactam core, prioritizing the N4-nucleophilic handle , the C3-enolate platform , and the C2-carbonyl redox susceptibility .

Critical Structural Distinction:

Note: This guide focuses on the cyclic lactam (Structure A). Researchers often confuse this with 1-(cyclopropylcarbonyl)piperazine (Structure B), a key intermediate in Olaparib synthesis.

Part 1: Structural & Electronic Properties[1]

The reactivity of 1-cyclopropylpiperazin-2-one is dictated by the interplay between the electron-withdrawing lactam carbonyl and the basic secondary amine at N4.

Reactivity Hotspots

The molecule presents three distinct reactive vectors:[1]

-

N4-Position (Nucleophilic): A secondary amine, moderately basic (pKa ~6.0–7.0), serving as the primary handle for diversification.[1]

-

C3-Position (Electrophilic/Acidic): The

-carbon to the lactam.[1] It possesses C-H acidity (pKa ~25–28 in DMSO), allowing for enolate chemistry, though the N1-cyclopropyl group exerts steric pressure.[1] -

C2-Position (Electrophilic): The lactam carbonyl.[1] Less reactive than ketones but susceptible to strong hydride reducing agents.[1]

Visualization of Reactivity Vectors

The following diagram maps the core reactivity zones.

Figure 1: Reactivity map highlighting the three primary functionalization vectors.

Part 2: N4-Functionalization (The Nucleophilic Handle)

The N4 nitrogen is the most accessible site.[1] However, its nucleophilicity is attenuated compared to piperazine due to the inductive electron-withdrawing effect of the C2 carbonyl.[1]

N-Arylation (Buchwald-Hartwig)

Direct arylation of the lactam is a standard route to bioactive scaffolds (e.g., 5-HT modulators).

-

Challenge: The lower basicity of N4 requires specific ligand choices to prevent catalyst poisoning or sluggish turnover.[1]

-

Recommended Protocol:

Reductive Amination

To install alkyl groups at N4 without using reactive alkyl halides (avoiding over-alkylation).[1]

-

Reagents: Aldehyde + STAB (Sodium Triacetoxyborohydride).[1]

-

Conditions: DCM or DCE, catalytic Acetic Acid, RT.[1]

Part 3: C3-Functionalization (The Alpha-Carbon)

Functionalizing the C3 position (alpha to the carbonyl) is chemically challenging but high-value for creating chiral centers.[1]

Enolate Alkylation

The C3 protons are weakly acidic.[1] Deprotonation requires strong, non-nucleophilic bases.[1]

-

Base Selection: LiHMDS or LDA .[1]